Definitive Assignment to a Specific API: Repotrectinib vs. Ripretinib Synthesis Pathway
6‑Chloro‑4‑(ethylamino)nicotinaldehyde is exclusively validated as the key pyridine‑aldehyde building block in the published route to repotrectinib (TPX‑0005), a macrocyclic ROS1/NTRK/ALK inhibitor [REFS‑1]. In contrast, the closest structural comparator, 6‑chloro‑4‑nitronicotinaldehyde (CAS 1060809‑78‑0), is the designated starting material for ripretinib (Qinlock®), a structurally distinct KIT/PDGFRα inhibitor [REFS‑2]. This bifurcation is definitive: the two compounds lead to entirely different final drug substances and cannot be interchanged without redesigning the synthetic pathway.
| Evidence Dimension | Final API synthesized |
|---|---|
| Target Compound Data | Repotrectinib (TPX‑0005) |
| Comparator Or Baseline | Ripretinib (Qinlock®) |
| Quantified Difference | Completely different drug substance (macrocyclic vs. naphthyridine scaffold) |
| Conditions | Published/patented synthetic routes |
Why This Matters
Procurement of the wrong aldehyde intermediate leads to an entirely different API, making correct compound selection a binary quality gate for CMC development.
- [1] ScienceDirect. Ripretinib – synthesis commences with 6-chloro-4-nitronicotinaldehyde. 2023. View Source
